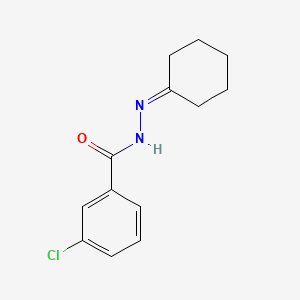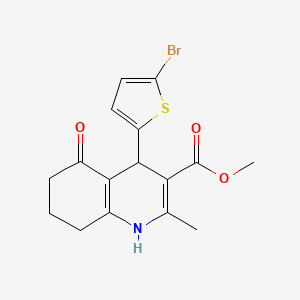![molecular formula C17H17ClN2O2S B5162959 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of CPB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. CPB has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. CPB has also been found to inhibit the activation of NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, CPB has been found to exhibit antioxidant and neuroprotective effects. CPB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
実験室実験の利点と制限
CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of potential therapeutic applications. However, CPB also has some limitations. It has a relatively short half-life and can be difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research involving CPB. One area of study involves the development of novel CPB derivatives with improved pharmacokinetic properties. Another area of study involves the use of CPB in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of CPB and its potential side effects.
Conclusion:
In conclusion, CPB is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. While CPB has several advantages for use in lab experiments, more research is needed to fully understand its mechanism of action and potential side effects. Overall, CPB represents a promising avenue for future research in the field of medicinal chemistry.
合成法
CPB can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with thiophosgene followed by the reaction of the resulting intermediate with 4-propoxybenzoic acid. Another method involves the reaction of 2-chloroaniline with carbon disulfide followed by the reaction of the resulting intermediate with 4-propoxybenzoic acid. Both methods have been shown to be effective in synthesizing CPB with high yields.
科学的研究の応用
CPB has been found to exhibit a range of potential therapeutic applications in scientific research. One of the most promising areas of study involves the use of CPB as a potential treatment for cancer. Studies have shown that CPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-22-13-9-7-12(8-10-13)16(21)20-17(23)19-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPMJEGGFJAYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)




![3-(2,4-dichlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162937.png)
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5162941.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
